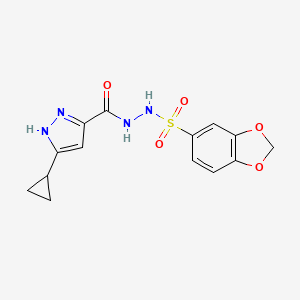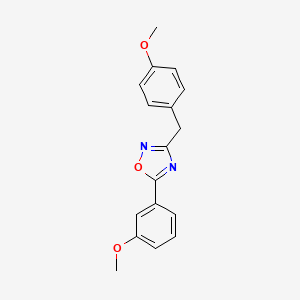
N'-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrazole ring, a benzodioxole ring, and a sulfonohydrazide group, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
The synthesis of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-cyclopropyl-1H-pyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine at room temperature . This intermediate is then further reacted with appropriate reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a protein active site, blocking its function and thereby exerting its biological effects .
Comparación Con Compuestos Similares
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE can be compared with other similar compounds, such as:
3-Amino-5-cyclopropyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide: Another compound with a similar pyrazole ring structure
Propiedades
Fórmula molecular |
C14H14N4O5S |
|---|---|
Peso molecular |
350.35 g/mol |
Nombre IUPAC |
N'-(1,3-benzodioxol-5-ylsulfonyl)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C14H14N4O5S/c19-14(11-6-10(15-16-11)8-1-2-8)17-18-24(20,21)9-3-4-12-13(5-9)23-7-22-12/h3-6,8,18H,1-2,7H2,(H,15,16)(H,17,19) |
Clave InChI |
IMRQINXKKCFCCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)

![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942005.png)


![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)

![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)
